1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group and a methanamine moiety. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate, which then undergoes cyclization with an appropriate acyl chloride to yield the 1,2,4-oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other oxadiazole isomers, it exhibits different reactivity and binding affinities, making it a valuable compound in various applications .
Properties
IUPAC Name |
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCYNMWXLOAGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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